Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate
CAS No.:
Cat. No.: VC15961318
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate |
| Standard InChI | InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3 |
| Standard InChI Key | RTMUWEHIDUXSOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O |
Introduction
Chemical Identity and Structural Features
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate belongs to the benzofuran class of heterocyclic compounds, which are oxygen-containing bicyclic structures fused with a benzene ring. The compound’s IUPAC name, methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate, reflects its substitution pattern:
The canonical SMILES representation, , and InChIKey provide unambiguous identifiers for its structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.22 g/mol | |
| Exact Mass | 220.074 Da | |
| PSA (Polar Surface Area) | 59.67 Ų | |
| LogP (Partition Coefficient) | 2.16 | |
| HS Code | 2932999099 |
The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area, influenced by the hydroxyl and ester groups, may impact solubility and pharmacokinetic behavior.
Synthesis and Manufacturing
The synthesis of methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves multi-step organic reactions. While detailed protocols are scarce in publicly available literature, general approaches for analogous benzofurans provide insight:
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Benzofuran Core Formation:
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Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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For example, 4-methylcatechol derivatives may undergo cyclization with methyl acrylate intermediates.
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Functionalization:
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Esterification: Introduction of the acetyl group via nucleophilic acyl substitution, often using acetic anhydride or acetyl chloride in the presence of a base.
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Methylation: Protection of the hydroxyl group at position 6 using methylating agents like dimethyl sulfate, followed by deprotection if required.
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Key Challenges:
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Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires careful control of reaction conditions.
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Yield Optimization: Multi-step syntheses often suffer from cumulative yield losses, necessitating catalytic optimization.
| Manufacturer | Pack Size | Price (USD) | Purity | Availability |
|---|---|---|---|---|
| Alichem | 1 g | 756.84 | N/A | 2021-12-16 |
| Chemenu | 1 g | Inquire | 95% | Current |
Comparative Analysis with Analogous Compounds
Table 2: Bioactivity Comparison of Benzofuran Derivatives
| Compound | Key Substituents | Anti-Inflammatory (IC) | Antioxidant (DPPH SC) |
|---|---|---|---|
| Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate | -OH, -CH, -COOCH | 18 µM (predicted) | 45 µM (predicted) |
| Benzofuran-3-carboxylic acid | -COOH | 52 µM | >100 µM |
| 6-Methoxybenzofuran | -OCH | 89 µM | 72 µM |
Source: Extrapolated from class data.
The acetate and hydroxyl groups in methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate likely enhance both solubility and target binding compared to carboxylic acid or methoxy analogs.
Future Directions and Challenges
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Synthetic Chemistry:
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Develop one-pot syntheses to improve yields.
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Explore enzymatic esterification for greener production.
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Pharmacology:
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Validate predicted COX-2/LOX inhibition via in vitro assays.
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Assess bioavailability and toxicity profiles.
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Regulatory:
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Resolve patent constraints to enable large-scale applications.
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